molecular formula C11H19FN2O2 B2687462 (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034534-26-2

(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2687462
CAS No.: 2034534-26-2
M. Wt: 230.283
InChI Key: HMVDUOMEQCIOMV-UHFFFAOYSA-N
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Description

(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a fluoroethyl group and a tetrahydrofuran ring attached to a methanone group

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its properties. For example, nanomaterials can have potential toxicity and fire and dust explosion hazards . Pyrophoric chemicals, which ignite spontaneously in air at or below 130°F (54.4°C), are also a concern .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves the following steps:

  • Formation of the Piperazine Intermediate:

    • Starting with piperazine, the fluoroethyl group is introduced via nucleophilic substitution using 2-fluoroethyl chloride in the presence of a base such as potassium carbonate.
    • Reaction conditions: Solvent (e.g., acetonitrile), temperature (room temperature to reflux), and reaction time (several hours).
  • Attachment of the Tetrahydrofuran Ring:

    • The tetrahydrofuran ring is introduced by reacting the fluoroethyl-substituted piperazine with tetrahydrofuran-3-carboxylic acid chloride.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (0°C to room temperature), and reaction time (several hours).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluoroethyl group can enhance binding affinity and selectivity, while the piperazine and tetrahydrofuran rings contribute to the overall molecular stability and bioavailability.

Comparison with Similar Compounds

    (4-(2-Chloroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    (4-(2-Methoxyethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone: Contains a methoxyethyl group instead of a fluoroethyl group.

Uniqueness:

  • The presence of the fluoroethyl group in (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. Fluorine atoms can enhance metabolic stability and improve the pharmacokinetic properties of the compound.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O2/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVDUOMEQCIOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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